![molecular formula C16H29N3O B2848197 N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide CAS No. 1240999-53-4](/img/structure/B2848197.png)
N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide
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Overview
Description
“N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The structure of this compound includes a cyanocycloheptyl group, a methyl(pentan-2-yl)amino group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide” would likely involve multiple steps:
Formation of the cyanocycloheptyl group: This could be achieved by reacting cycloheptanone with a cyanide source under basic conditions.
Introduction of the methyl(pentan-2-yl)amino group: This step might involve the alkylation of a secondary amine with a suitable alkyl halide.
Formation of the acetamide moiety: This could be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amine or alkyl groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The compound could participate in nucleophilic substitution reactions, especially at the amine or acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amides or substituted amines.
Scientific Research Applications
This compound could have various applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways would vary based on the specific biological context.
Comparison with Similar Compounds
Similar compounds might include other acetamide derivatives or compounds with similar functional groups. Examples could be:
- N-(1-cyanocyclohexyl)-2-[methyl(pentan-2-yl)amino]acetamide
- N-(1-cyanocyclooctyl)-2-[methyl(pentan-2-yl)amino]acetamide
These compounds would share structural similarities but might differ in their chemical reactivity, biological activity, or physical properties.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-4-9-14(2)19(3)12-15(20)18-16(13-17)10-7-5-6-8-11-16/h14H,4-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFPJHLNPLTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N(C)CC(=O)NC1(CCCCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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